molecular formula C24H20N4O3S B2670448 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 801264-75-5

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2670448
M. Wt: 444.51
InChI Key: OSFCUWKCATZCES-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

In the crystal structure of a similar quinazoline derivative, molecules are linked via O-H⋯N hydrogen bonds into infinite chains along a certain axis . Weak C-H⋯π and π⋯π interactions with certain centroid-centroid distances are present, and N⋯O short contacts also occur .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Application : Synthesis of carbamoylated benzimidazo .
    • Method : A highly efficient synthesis of carbamoylated benzimidazo using 2-arylbenzoimidazoles and oxamic acids was developed. This strategy tolerated various substrates as the starting materials to generate the corresponding products in good yields under metal-free conditions .
    • Results : The corresponding products were generated in good yields under metal-free conditions .
  • Organic & Biomolecular Chemistry

    • Application : Peroxide-mediated synthesis of benzimidazo .
    • Method : A metal-free oxidative radical methylation/arylation of 2-arylbenzoimidazoles with DTBP as the oxidant and methyl radical source was developed. The reaction proceeds through a sequential methyl radical addition/cyclization pathway .
    • Results : The reaction affords a series of methyl functionalized benzimidazo in moderate to good yields .
  • Organic & Biomolecular Chemistry

    • Application : Synthesis of benzo[4,5]imidazo[1,2-a]quinoxalines .
    • Method : Benzo[4,5]imidazo[1,2-a]quinoxaline derivatives were synthesized from readily accessible 2-(benzoimidazol-1-yl)aniline substrates by an I2-mediated direct sp3 C–H amination reaction .
    • Results : This synthetic strategy does not use transition-metals, is operationally simple and scalable, and gives high yields .
  • Organic & Biomolecular Chemistry

    • Application : Synthesis of carbamoylated benzimidazo .
    • Method : A highly efficient synthesis of carbamoylated benzimidazo using 2-arylbenzoimidazoles and oxamic acids was developed. This strategy tolerated various substrates as the starting materials to generate the corresponding products in good yields under metal-free conditions .
    • Results : The corresponding products were generated in good yields under metal-free conditions .
  • Organic & Biomolecular Chemistry

    • Application : Peroxide-mediated synthesis of benzimidazo .
    • Method : A metal-free oxidative radical methylation/arylation of 2-arylbenzoimidazoles with DTBP as the oxidant and methyl radical source was developed. The reaction proceeds through a sequential methyl radical addition/cyclization pathway .
    • Results : The reaction affords a series of methyl functionalized benzimidazo in moderate to good yields .
  • Organic & Biomolecular Chemistry

    • Application : Synthesis of benzo[4,5]imidazo[1,2-a]quinoxalines .
    • Method : Benzo[4,5]imidazo[1,2-a]quinoxaline derivatives were synthesized from readily accessible 2-(benzoimidazol-1-yl)aniline substrates by an I2-mediated direct sp3 C–H amination reaction .
    • Results : This synthetic strategy does not use transition-metals, is operationally simple and scalable, and gives high yields .
  • Organic & Biomolecular Chemistry

    • Application : Synthesis of carbamoylated benzimidazo .
    • Method : A highly efficient synthesis of carbamoylated benzimidazo using 2-arylbenzoimidazoles and oxamic acids was developed. This strategy tolerated various substrates as the starting materials to generate the corresponding products in good yields under metal-free conditions .
    • Results : The corresponding products were generated in good yields under metal-free conditions .
  • Organic & Biomolecular Chemistry

    • Application : Peroxide-mediated synthesis of benzimidazo .
    • Method : A metal-free oxidative radical methylation/arylation of 2-arylbenzoimidazoles with DTBP as the oxidant and methyl radical source was developed. The reaction proceeds through a sequential methyl radical addition/cyclization pathway .
    • Results : The reaction affords a series of methyl functionalized benzimidazo in moderate to good yields .
  • Organic & Biomolecular Chemistry

    • Application : Synthesis of benzo[4,5]imidazo[1,2-a]quinoxalines .
    • Method : Benzo[4,5]imidazo[1,2-a]quinoxaline derivatives were synthesized from readily accessible 2-(benzoimidazol-1-yl)aniline substrates by an I2-mediated direct sp3 C–H amination reaction .
    • Results : This synthetic strategy does not use transition-metals, is operationally simple and scalable, and gives high yields .

properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S/c1-30-15-11-12-21(31-2)19(13-15)25-22(29)14-32-24-27-17-8-4-3-7-16(17)23-26-18-9-5-6-10-20(18)28(23)24/h3-13H,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFCUWKCATZCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,5-dimethoxyphenyl)acetamide

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